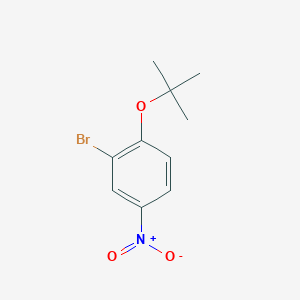
6-Fluoro-3-methoxy-2-methylpyridine
Overview
Description
“6-Fluoro-3-methoxy-2-methylpyridine” is a chemical compound with the molecular formula C7H8FNO . It has a molecular weight of 141.15 . This compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “6-Fluoro-3-methoxy-2-methylpyridine” is 1S/C7H8FNO/c1-5-3-4-6 (8)7 (9-5)10-2/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “6-Fluoro-3-methoxy-2-methylpyridine” are not available, similar compounds have been used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in carbon–carbon bond-forming processes .
Physical And Chemical Properties Analysis
“6-Fluoro-3-methoxy-2-methylpyridine” is a liquid at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
- Efficient synthesis methods for related pyridine derivatives have been developed to produce compounds with potential as dopamine D2 and D3 and serotonin-3 (5-HT3) receptor antagonists. These methods involve regioselective reactions and yield products with significant chemical and pharmaceutical potential (Hirokawa, Horikawa, & Kato, 2000).
- Studies on deprotometalation of methoxy- and fluoro-pyridines have provided insights into efficient functionalization at specific positions on the pyridine ring. These findings contribute to our understanding of the chemical properties and potential synthetic applications of substituted pyridines (Hedidi et al., 2016).
Regioselectivity and Functionalization
- Research on the reactions of caesium fluoroxysulphate with pyridine derivatives highlights the influence of solvent on product distribution, underscoring the importance of regioselectivity in synthetic chemistry (Stavber & Zupan, 1990).
- The synthesis of pyridines substituted with multiple different elements demonstrates advanced techniques for the regioselective installation of functional groups, offering a pathway to novel compounds with diverse scientific and pharmaceutical applications (Kieseritzky & Lindström, 2010).
Potential Antitumor Activity
- A series of studies on 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, including fluoro-substituted compounds, investigated their structure-activity relationships and found moderate cytotoxic activity against various tumor cell lines. This research suggests the potential of fluoro-substituted pyridines as antitumor agents (Tsuzuki et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for “6-Fluoro-3-methoxy-2-methylpyridine” are not available, research into similar compounds suggests potential applications in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis, as well as neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
properties
IUPAC Name |
6-fluoro-3-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c1-5-6(10-2)3-4-7(8)9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEWEUUINRCYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-methoxy-2-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-fluoro-1H,2H,3H,5H-pyrrolo[1,2-a]quinazoline](/img/structure/B1446414.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B1446416.png)

amino}acetic acid](/img/structure/B1446419.png)








